1-[4-(1-Iodoethenyl)phenyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(1-Iodoethenyl)phenyl]ethanone is an organic compound characterized by the presence of an iodoethenyl group attached to a phenyl ring, which is further connected to an ethanone moiety
Preparation Methods
The synthesis of 1-[4-(1-Iodoethenyl)phenyl]ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-iodoacetophenone.
Reaction Conditions: The iodoethenyl group is introduced through a series of reactions, often involving halogenation and subsequent coupling reactions.
Industrial Production: Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are commonly used for purification.
Chemical Reactions Analysis
1-[4-(1-Iodoethenyl)phenyl]ethanone undergoes various chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other functional groups using reagents like sodium azide or potassium cyanide.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to yield alcohols.
Common Reagents and Conditions: Typical reagents include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-(1-Iodoethenyl)phenyl]ethanone has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(1-Iodoethenyl)phenyl]ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, leading to modulation of biological pathways.
Pathways Involved: The exact pathways depend on the specific application and target, but may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
1-[4-(1-Iodoethenyl)phenyl]ethanone can be compared with other similar compounds:
Similar Compounds: Examples include 1-(4-iodophenyl)ethanone and 1-(4-bromophenyl)ethanone.
Properties
Molecular Formula |
C10H9IO |
---|---|
Molecular Weight |
272.08 g/mol |
IUPAC Name |
1-[4-(1-iodoethenyl)phenyl]ethanone |
InChI |
InChI=1S/C10H9IO/c1-7(11)9-3-5-10(6-4-9)8(2)12/h3-6H,1H2,2H3 |
InChI Key |
FNINAFMTRKIWET-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.